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molecular formula C12H9NO3 B8487705 2-(2-Nitrovinyl)-5-phenylfuran

2-(2-Nitrovinyl)-5-phenylfuran

Cat. No. B8487705
M. Wt: 215.20 g/mol
InChI Key: NVBSISRLNAAAEQ-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Combine 5-phenylfuran-2-carbaldehyde (808 mg, 4.69 mmol), methanol (2.0 mL), and nitromethane (1.13 mL) and cool. Add a combination of 0.20 mL of 1M sodium hydroxide and 0.70 mL of water to the reaction. Stir the reaction for 15 minutes, dilute with water (5 mL), add 1.0 mL of concentrated hydrochloric acid, and stir for 20 additional hours. Extract the reaction with ethyl acetate, dry organics, filter and evaporate to yield 1.14 g of 2-(2-nitrovinyl)-5-phenylfuran as a brown oil which can be used without further purification. MH+ 216.0
Quantity
808 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][C:10]([CH:12]=O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO.[OH-].[Na+].Cl.[N+:19]([CH3:22])([O-:21])=[O:20]>O>[N+:19]([CH:22]=[CH:12][C:10]1[O:11][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:8][CH:9]=1)([O-:21])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
808 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(O1)C=O
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
1.13 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the reaction
CUSTOM
Type
CUSTOM
Details
the reaction for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stir for 20 additional hours
EXTRACTION
Type
EXTRACTION
Details
Extract
CUSTOM
Type
CUSTOM
Details
the reaction with ethyl acetate
FILTRATION
Type
FILTRATION
Details
dry organics, filter
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=CC=1OC(=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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